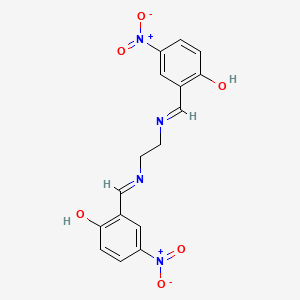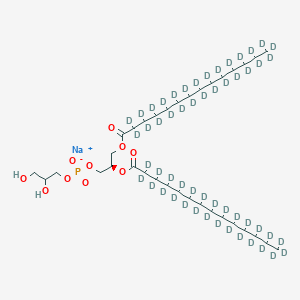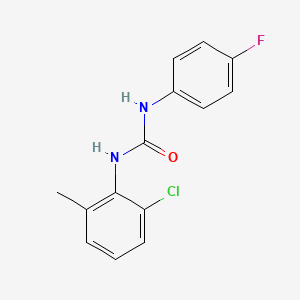
Sucrose-13C6-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sucrose-13C6-1: is a stable isotope-labeled compound of sucrose, where six carbon atoms are replaced with the carbon-13 isotope. Sucrose itself is a disaccharide composed of glucose and fructose. This labeled compound is primarily used in scientific research to trace metabolic pathways and study biochemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sucrose-13C6-1 involves the incorporation of carbon-13 into the glucose and fructose units of sucrose. This can be achieved through enzymatic or chemical synthesis methods. The labeled glucose and fructose are then combined to form the labeled sucrose .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of carbon-13 enriched substrates by microorganisms that naturally produce sucrose. The resulting sucrose is then purified and labeled .
Analyse Des Réactions Chimiques
Types of Reactions: Sucrose-13C6-1 undergoes similar chemical reactions as regular sucrose, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions can break down sucrose into glucose and fructose.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize sucrose to form various carboxylic acids.
Reduction: Reducing agents such as sodium borohydride can reduce sucrose to form sugar alcohols.
Major Products:
Hydrolysis: Glucose and fructose.
Oxidation: Carboxylic acids.
Reduction: Sugar alcohols.
Applications De Recherche Scientifique
Chemistry: Sucrose-13C6-1 is used as a tracer in metabolic studies to understand the pathways and mechanisms of carbohydrate metabolism .
Biology: In plant biology, it is used to study the transport and utilization of sucrose in different plant tissues .
Medicine: It is employed in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion of drugs .
Industry: this compound is used in the food industry to study the metabolic effects of sucrose consumption and its role in metabolic diseases .
Mécanisme D'action
Sucrose-13C6-1 exerts its effects by participating in the same biochemical pathways as regular sucrose. It is hydrolyzed by sucrase into glucose and fructose, which are then absorbed and metabolized. The carbon-13 label allows researchers to trace these metabolic pathways using techniques like mass spectrometry .
Comparaison Avec Des Composés Similaires
Sucrose-13C12: Labeled with twelve carbon-13 atoms.
Glucose-13C6: Labeled glucose.
Fructose-13C6: Labeled fructose.
Uniqueness: Sucrose-13C6-1 is unique because it allows for the tracing of both glucose and fructose pathways simultaneously, providing a comprehensive understanding of sucrose metabolism .
Propriétés
Formule moléculaire |
C12H22O11 |
|---|---|
Poids moléculaire |
348.25 g/mol |
Nom IUPAC |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1/i2+1,3+1,5+1,7+1,10+1,12+1 |
Clé InChI |
CZMRCDWAGMRECN-VMDNQWARSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[13C@]2([13C@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O)[13CH2]O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



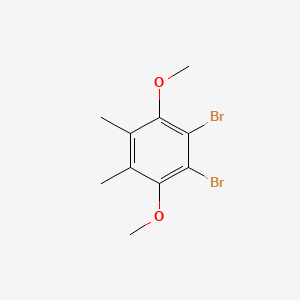

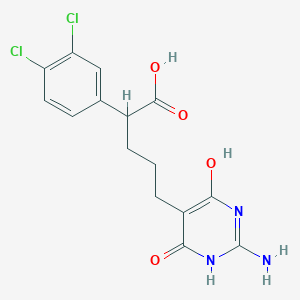

![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;3-hydroxybutanoic acid](/img/structure/B11940174.png)
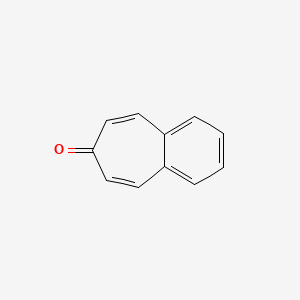
![2-methoxy-4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenyl 4-chlorobenzoate](/img/structure/B11940178.png)

